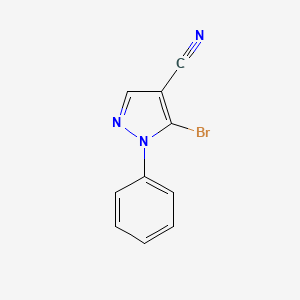

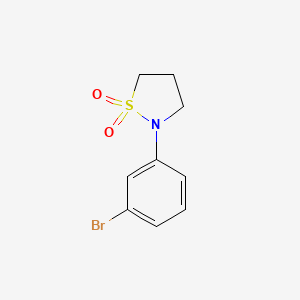

5-溴-1-苯基-1H-吡唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various pyrazole derivatives that have been synthesized and characterized for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of research due to their potential applications. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are closely related to the target compound, has been developed. This synthesis involves a selective Sandmeyer reaction on diaminopyrazole, leading to good yields and providing a versatile method for further functionalization of the pyrazole ring . Additionally, a one-pot, four-component condensation reaction has been reported for the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole derivatives in multicomponent reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, a compound structurally similar to the target molecule, was characterized using NMR and IR spectroscopy, and its molecular conformation was confirmed by X-ray diffraction studies . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, which can be utilized to synthesize a wide range of compounds. For example, a [3 + 2] cycloaddition reaction has been employed to synthesize new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles, demonstrating the reactivity of the pyrazole moiety in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The IR spectrum of related compounds typically shows characteristic absorptions for aromatic and aliphatic C-H stretches, as well as C=C aromatic bond stretching . The NMR spectra provide detailed information about the protons and carbons present in the structure, which is essential for deducing the compound's chemical environment. X-ray crystallography can reveal the conformation of the pyrazole ring and the presence of chiral centers, which are important for understanding the compound's stereochemistry .

科学研究应用

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .

Coordination Chemistry

Pyrazoles are used in coordination chemistry . They can form complexes with various metals, contributing to the diversity of structures and properties of coordination compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds .

Synthesis of Bioactive Compounds

Pyrazole derivatives are used in the synthesis of various pharmaceutical and biologically active compounds . For example, a pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

安全和危害

属性

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBDAOQQBVANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514028 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

76767-44-7 |

Source

|

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)